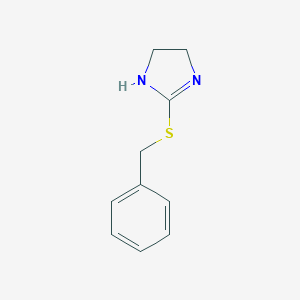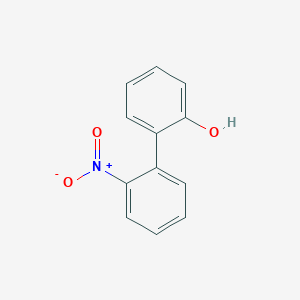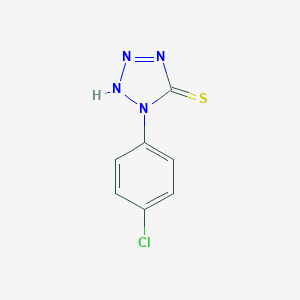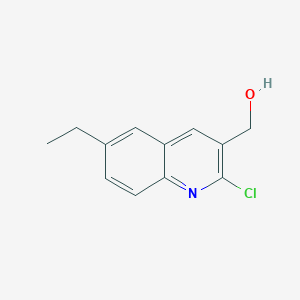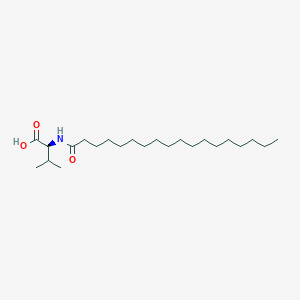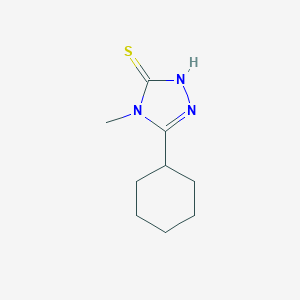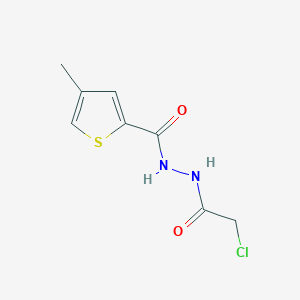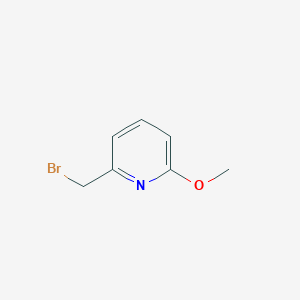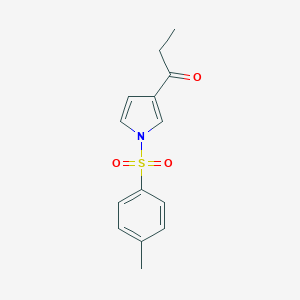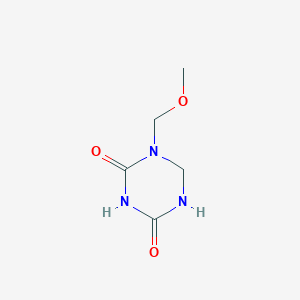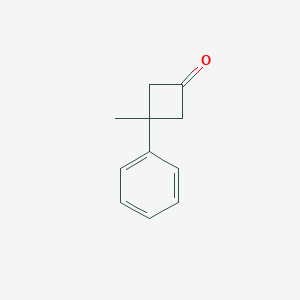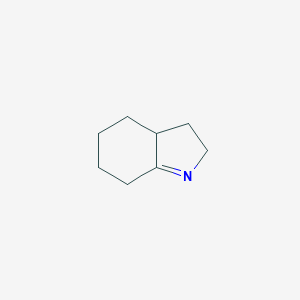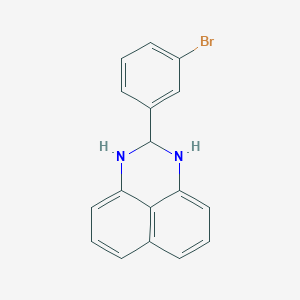
2-(3-bromophenyl)-2,3-dihydro-1H-perimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-bromophenyl)-2,3-dihydro-1H-perimidine is a chemical compound that has gained attention in scientific research due to its potential applications in medicinal chemistry. This compound belongs to the class of perimidine derivatives, which have been found to exhibit various biological activities such as antitumor, antiviral, and anti-inflammatory properties.
Wirkmechanismus
The exact mechanism of action of 2-(3-bromophenyl)-2,3-dihydro-1H-perimidine is not fully understood. However, it is believed to exert its biological effects by interacting with specific cellular targets such as enzymes or receptors.
Biochemische Und Physiologische Effekte
2-(3-bromophenyl)-2,3-dihydro-1H-perimidine has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as tyrosine kinase, which is involved in the regulation of cell growth and division. Additionally, this compound has been found to modulate the activity of certain receptors such as the GABA receptor, which is involved in the regulation of neurotransmitter signaling.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(3-bromophenyl)-2,3-dihydro-1H-perimidine in laboratory experiments is its potential to exhibit biological activity against various cellular targets. However, one limitation is that further research is needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on 2-(3-bromophenyl)-2,3-dihydro-1H-perimidine. One potential direction is to investigate its potential as a therapeutic agent for the treatment of cancer or viral infections. Another direction is to explore its potential as a tool for studying the activity of specific enzymes or receptors in cellular signaling pathways. Additionally, further research is needed to fully understand the pharmacokinetics and pharmacodynamics of this compound in vivo.
Synthesemethoden
The synthesis of 2-(3-bromophenyl)-2,3-dihydro-1H-perimidine can be achieved through a variety of methods. One such method involves the reaction of 3-bromobenzaldehyde with 1,2-diaminobenzene in the presence of a suitable catalyst. The resulting product is then subjected to reduction using a reducing agent such as sodium borohydride to yield the desired compound.
Wissenschaftliche Forschungsanwendungen
2-(3-bromophenyl)-2,3-dihydro-1H-perimidine has been the subject of numerous scientific studies due to its potential applications in medicinal chemistry. This compound has been found to exhibit antitumor activity by inhibiting the growth of cancer cells. It has also been found to possess antiviral activity against certain viruses such as the human immunodeficiency virus (HIV).
Eigenschaften
CAS-Nummer |
6584-37-8 |
|---|---|
Produktname |
2-(3-bromophenyl)-2,3-dihydro-1H-perimidine |
Molekularformel |
C17H13BrN2 |
Molekulargewicht |
325.2 g/mol |
IUPAC-Name |
2-(3-bromophenyl)-2,3-dihydro-1H-perimidine |
InChI |
InChI=1S/C17H13BrN2/c18-13-7-1-6-12(10-13)17-19-14-8-2-4-11-5-3-9-15(20-17)16(11)14/h1-10,17,19-20H |
InChI-Schlüssel |
XJCHTIZCYSTVTG-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)NC(NC3=CC=C2)C4=CC(=CC=C4)Br |
Kanonische SMILES |
C1=CC2=C3C(=C1)NC(NC3=CC=C2)C4=CC(=CC=C4)Br |
Andere CAS-Nummern |
6584-37-8 |
Löslichkeit |
0.3 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




